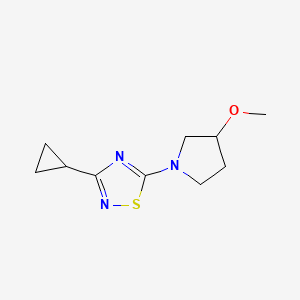
3-Cyclopropyl-5-(3-methoxypyrrolidin-1-yl)-1,2,4-thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopropyl-5-(3-methoxypyrrolidin-1-yl)-1,2,4-thiadiazole is a chemical compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may serve as a probe for studying biological processes or as a potential therapeutic agent. In medicine, it is investigated for its pharmacological properties, including its potential as an antimicrobial, anti-inflammatory, or anticancer agent. In industry, it may be used in the development of new materials or as a catalyst in chemical reactions.
Vorbereitungsmethoden
The synthesis of 3-Cyclopropyl-5-(3-methoxypyrrolidin-1-yl)-1,2,4-thiadiazole involves several steps, starting from readily available starting materials. The synthetic route typically includes the formation of the thiadiazole ring followed by the introduction of the cyclopropyl and methoxypyrrolidinyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product. Industrial production methods may involve large-scale synthesis using continuous flow reactors and automated processes to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
3-Cyclopropyl-5-(3-methoxypyrrolidin-1-yl)-1,2,4-thiadiazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield thiols or amines.
Wirkmechanismus
The mechanism of action of 3-Cyclopropyl-5-(3-methoxypyrrolidin-1-yl)-1,2,4-thiadiazole involves its interaction with specific molecular targets and pathways. These targets may include enzymes, receptors, or other proteins involved in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and physiological responses. Detailed studies on the molecular mechanisms are essential to understand its full potential and optimize its use in various applications.
Vergleich Mit ähnlichen Verbindungen
3-Cyclopropyl-5-(3-methoxypyrrolidin-1-yl)-1,2,4-thiadiazole can be compared with other similar compounds, such as other thiadiazoles or heterocyclic compounds containing sulfur and nitrogen. These comparisons highlight its unique structural features and properties. Similar compounds may include 1,2,4-triazoles, 1,3,4-thiadiazoles, and 1,2,5-thiadiazoles. Each of these compounds has distinct characteristics and applications, making this compound a valuable addition to the family of heterocyclic compounds.
Eigenschaften
IUPAC Name |
3-cyclopropyl-5-(3-methoxypyrrolidin-1-yl)-1,2,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3OS/c1-14-8-4-5-13(6-8)10-11-9(12-15-10)7-2-3-7/h7-8H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWXTZPZQVYNRMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=NC(=NS2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(1-benzofuran-2-ylcarbonyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2613100.png)
![Ethanesulfonamide, 2-(dimethylamino)-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B2613101.png)
![Methyl 2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate](/img/structure/B2613102.png)
![4-ethoxy-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2613105.png)
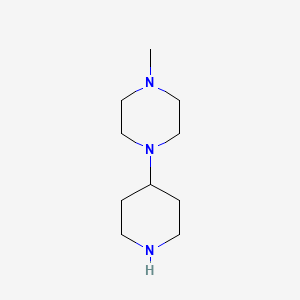
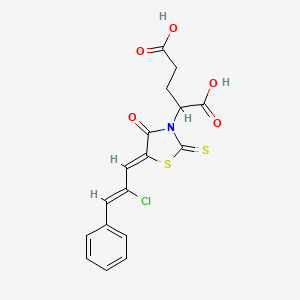

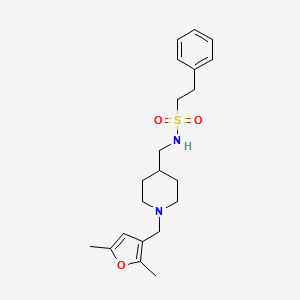
![N-(4-acetylphenyl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2613112.png)
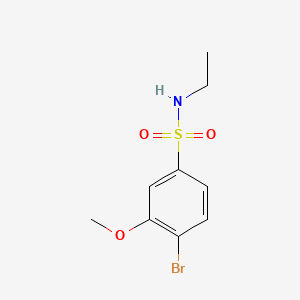
![4-bromo-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzene-1-sulfonamide](/img/structure/B2613115.png)
![N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-1-benzofuran-2-carboxamide](/img/structure/B2613120.png)

